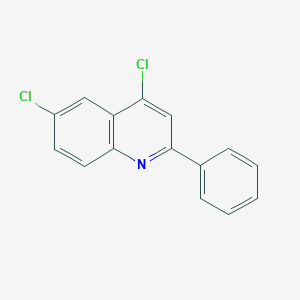

4,6-Dichloro-2-phenylquinoline

Vue d'ensemble

Description

L'inhibiteur de canal Bax est un composé connu pour sa capacité à inhiber la libération de cytochrome c mitochondrial médiée par Bax. Bax est un membre pro-apoptotique de la famille des protéines Bcl-2, qui joue un rôle crucial dans la régulation de l'apoptose. En bloquant le canal Bax, ce composé empêche la libération de cytochrome c des mitochondries, inhibant ainsi la voie apoptotique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'inhibiteur de canal Bax est un dérivé de 3,6-dibromocarbazole. La synthèse implique la réaction de 3,6-dibromocarbazole avec des dérivés de pipérazine. Les conditions de réaction incluent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et l'application de techniques ultrasoniques pour améliorer la solubilité .

Méthodes de production industrielle : La production industrielle de l'inhibiteur de canal Bax implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le composé est souvent produit sous forme solide et stocké dans des conditions desséchées à température ambiante pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de canal Bax subit principalement des réactions de substitution en raison de la présence d'atomes de brome dans sa structure. Ces réactions peuvent être facilitées par des réactifs nucléophiles.

Réactifs et conditions courants :

Substitution nucléophile : Les réactifs courants comprennent les dérivés de pipérazine et les solvants tels que le DMSO.

Conditions de réaction : Les techniques ultrasoniques sont souvent utilisées pour améliorer la solubilité du composé dans le milieu réactionnel.

Produits majeurs : Le produit majeur formé à partir de ces réactions est l'inhibiteur de canal Bax lui-même, qui est un dérivé de 3,6-dibromocarbazole avec des substituants pipérazine .

4. Applications de la recherche scientifique

L'inhibiteur de canal Bax a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie :

- Utilisé comme outil pour étudier la régulation de l'apoptose et le rôle de Bax dans la voie apoptotique .

Biologie :

- Employé dans la recherche pour comprendre les mécanismes de la mort cellulaire et de la survie.

- Utilisé pour étudier le rôle de Bax dans la libération de cytochrome c mitochondrial et son impact sur l'apoptose cellulaire .

Médecine :

- Applications thérapeutiques potentielles dans la prévention de la mort cellulaire indésirable dans les maladies caractérisées par une apoptose excessive, telles que les maladies neurodégénératives et certains types de cancer .

Industrie :

- Utilisé dans le développement d'inhibiteurs de l'apoptose pour diverses applications industrielles, notamment le développement de médicaments et la biotechnologie .

5. Mécanisme d'action

L'inhibiteur de canal Bax exerce ses effets en inhibant l'activité de la protéine Bax. Bax favorise la mort cellulaire en perméabilisant la membrane externe mitochondriale, conduisant à la libération de cytochrome c et à l'activation subséquente des caspases, qui sont les bourreaux de l'apoptose. En bloquant le canal Bax, le composé empêche cette cascade, préservant ainsi la viabilité cellulaire .

Composés similaires :

Inhibiteurs de p53 : Des composés comme la pifithrine-α et la pifithrine-μ qui inhibent l'activité de p53, une protéine impliquée dans la régulation de l'apoptose.

Unicité : L'inhibiteur de canal Bax est unique dans son inhibition spécifique de la libération de cytochrome c mitochondrial médiée par Bax. Contrairement à Bcl-2, qui est anti-apoptotique, l'inhibiteur de canal Bax cible directement l'activité pro-apoptotique de Bax. De plus, tandis que les inhibiteurs de p53 ciblent une voie différente dans la régulation de l'apoptose, l'inhibiteur de canal Bax module spécifiquement la voie mitochondriale en inhibant Bax .

Applications De Recherche Scientifique

Bax channel blocker has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

- Employed in research to understand the mechanisms of cell death and survival.

- Used to investigate the role of Bax in mitochondrial cytochrome c release and its impact on cellular apoptosis .

Medicine:

- Potential therapeutic applications in preventing unwanted cell death in diseases characterized by excessive apoptosis, such as neurodegenerative diseases and certain types of cancer .

Industry:

Mécanisme D'action

Bax channel blocker exerts its effects by inhibiting the activity of the Bax protein. Bax promotes cell death by permeabilizing the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, which are the executioners of apoptosis. By blocking the Bax channel, the compound prevents this cascade, thereby preserving cell viability .

Comparaison Avec Des Composés Similaires

p53 Inhibitors: Compounds like pifithrin-α and pifithrin-μ that inhibit the activity of p53, a protein involved in the regulation of apoptosis.

Uniqueness: Bax channel blocker is unique in its specific inhibition of Bax-mediated mitochondrial cytochrome c release. Unlike Bcl-2, which is anti-apoptotic, Bax channel blocker directly targets the pro-apoptotic activity of Bax. Additionally, while p53 inhibitors target a different pathway in apoptosis regulation, Bax channel blocker specifically modulates the mitochondrial pathway by inhibiting Bax .

Propriétés

IUPAC Name |

4,6-dichloro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVLLVOLQPRLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544825 | |

| Record name | 4,6-Dichloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100914-76-9 | |

| Record name | 4,6-Dichloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

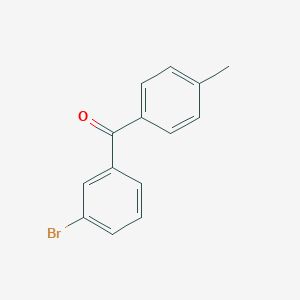

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

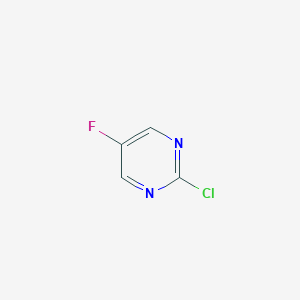

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)